(3-Bromophenoxy)(tert-butyl)diphenylsilane

Description

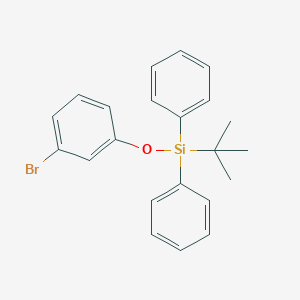

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenoxy)-tert-butyl-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrOSi/c1-22(2,3)25(20-13-6-4-7-14-20,21-15-8-5-9-16-21)24-19-12-10-11-18(23)17-19/h4-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKPULINJBCYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451953 | |

| Record name | (3-Bromophenoxy)(tert-butyl)diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133772-45-9 | |

| Record name | (3-Bromophenoxy)(tert-butyl)diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromophenoxy)(tert-butyl)diphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Mechanistic Insights into Transformations Involving 3 Bromophenoxy Tert Butyl Diphenylsilane

Reaction Pathways and Intermediates in Silicon-Oxygen Cleavage and Formation

The silicon-oxygen bond in silyl (B83357) ethers like (3-Bromophenoxy)(tert-butyl)diphenylsilane is notably strong, yet it can be cleaved under specific conditions, often involving nucleophilic or electrophilic activation. The formation of this bond, typically through the silylation of alcohols or phenols, also proceeds through well-defined mechanistic routes.

A key feature of silicon chemistry is its ability to expand its coordination number beyond four, forming five-coordinate (pentacoordinate) or six-coordinate (hexacoordinate) species known as hypervalent silicon compounds. soci.orgprinceton.edu This occurs when a nucleophile (Lewis base) attacks the silicon center. The relatively low energy of silicon's empty 3d atomic orbitals allows it to accept electrons from the incoming nucleophile, facilitating the formation of these higher coordinate intermediates. soci.org

For silyl ethers, nucleophilic activation is a common pathway for Si-O bond cleavage. nih.gov A nucleophile, such as a fluoride (B91410) ion or a hydroxide ion, attacks the electrophilic silicon atom. This attack leads to the formation of a transient pentacoordinate intermediate. organic-chemistry.orgnih.gov This intermediate is more reactive than the starting tetracoordinate silane (B1218182), and the silicon-oxygen bond within it is weakened. Subsequent steps can then lead to the cleavage of the Si-O bond. The excess electrons in the pentacoordinate species are distributed among the five ligands, which increases the electron density on the other groups attached to the silicon and makes the Si-O bond more susceptible to cleavage. nih.gov

While often transient, penta- and hexa-coordinate silicon species have been characterized using various spectroscopic and crystallographic techniques. nih.gov These higher-coordinate compounds are typically formed when silicon is bonded to electronegative elements or incorporated into multidentate ligands. rsc.org

NMR Spectroscopy: 29Si NMR spectroscopy is a powerful tool for studying the coordination state of silicon. A significant upfield shift in the 29Si NMR signal is indicative of an increase in the coordination number from four to five or six. rsc.org For instance, the 29Si NMR signal for a hexacoordinate silole complex was observed at -160.3 ppm, a substantial shift from the 19.6 ppm signal of its tetracoordinate precursor. rsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, confirming the geometry of hypervalent silicon centers. rsc.orgtandfonline.com Pentacoordinate species typically adopt a trigonal bipyramidal (TBP) geometry, while hexacoordinate species exhibit an octahedral geometry. rsc.orgdoi.org

Computational Studies: Theoretical calculations are often used to complement experimental data, providing insights into the stability and electronic structure of these hypervalent intermediates. rsc.org

Interactive Table: Spectroscopic and Structural Data for Hypervalent Silicon Species

| Coordination Number | Geometry | Typical 29Si NMR Shift | Key Structural Features |

| Pentacoordinate | Trigonal Bipyramidal | Significant upfield shift vs. tetracoordinate | Two axial and three equatorial ligands |

| Hexacoordinate | Octahedral | Even greater upfield shift vs. tetracoordinate | Six ligands arranged at 90° angles |

The Lewis acidity of the silicon atom, or its ability to accept an electron pair, is a critical factor in the formation of hypervalent intermediates. nih.gov The presence of electron-withdrawing groups attached to the silicon atom enhances its Lewis acidity, making it more susceptible to nucleophilic attack. soci.orguni-heidelberg.de For this compound, the electronegative oxygen atom of the phenoxy group increases the electrophilicity of the silicon center.

The coordination environment, meaning the nature of the other groups bonded to silicon (in this case, a tert-butyl group and two phenyl groups), also influences reactivity. Bulky groups can sterically hinder the approach of a nucleophile, potentially slowing down the rate of reaction. Conversely, the electronic properties of these groups can either stabilize or destabilize the resulting hypervalent intermediate.

While nucleophilic activation is common, the bonds to silicon can also be cleaved by electrophiles. The Si-C bond, in particular, can be activated towards electrophilic cleavage, especially when the silicon atom is part of a hypervalent species. nih.gov The increased electron density on the carbon atom in a pentacoordinate intermediate makes it more susceptible to attack by an electrophile. nih.gov

The Si-O bond in silyl ethers can be cleaved under acidic conditions. acs.orgresearchgate.net The reaction is initiated by the protonation of the oxygen atom, which makes the phenoxy group a better leaving group. A nucleophile, often the conjugate base of the acid or a solvent molecule like water, then attacks the silicon center, leading to the displacement of the protonated phenoxy group. acs.orgresearchgate.net Theoretical studies have shown that the energy barrier for this reaction is significantly lowered by the protonation of the siloxane oxygen. acs.orgresearchgate.net

Nucleophilic Activation at Silicon and Hypervalent Intermediates

Catalytic Mechanisms in Functionalization Reactions

This compound can participate in various catalytic functionalization reactions, most notably palladium-catalyzed cross-coupling reactions. The bromo-substituent on the phenoxy ring provides a handle for such transformations, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate. wikipedia.org While the subject compound itself contains a bromine atom and would typically act as the electrophilic partner, the principles of the Hiyama coupling are relevant to understanding the reactivity of the organosilane portion if it were to participate as the nucleophilic partner in a similar transformation.

For an organosilane to participate in a Hiyama-type coupling, the Si-C bond must be activated. This is typically achieved by the addition of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base. organic-chemistry.orgwikipedia.orgsemanticscholar.org The activator coordinates to the silicon atom, forming a pentacoordinate silicate intermediate. organic-chemistry.orgnih.gov This "ate" complex is significantly more nucleophilic than the neutral organosilane and is capable of undergoing transmetalation with a palladium(II) center.

The catalytic cycle for a Hiyama-type coupling generally proceeds through the following key steps:

Oxidative Addition: The active palladium(0) catalyst reacts with the organic halide (e.g., an aryl bromide) to form a palladium(II) intermediate.

Transmetalation: The activated pentacoordinate organosilicate transfers its organic group to the palladium(II) center, displacing the halide. This is often the rate-determining step in the cycle.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Interactive Table: Key Steps in the Hiyama-Type Catalytic Cycle

| Step | Reactants | Product | Description |

| Oxidative Addition | Pd(0) + R-X | R-Pd(II)-X | The palladium catalyst inserts into the carbon-halide bond. |

| Activation | R'-SiR"3 + Activator (e.g., F-) | [R'-SiF(R")3]- | Formation of a hypervalent, nucleophilic silicate. |

| Transmetalation | R-Pd(II)-X + [R'-SiF(R")3]- | R-Pd(II)-R' | The organic group from silicon is transferred to palladium. |

| Reductive Elimination | R-Pd(II)-R' | R-R' + Pd(0) | The coupled product is formed, and the catalyst is regenerated. |

The efficiency and scope of the Hiyama coupling can be influenced by the nature of the substituents on the silicon atom, the choice of palladium catalyst and ligands, and the reaction conditions. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Mechanisms (e.g., Hiyama-Type)

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals, particularly in cross-coupling reactions where C-C and C-heteroatom bonds are formed. wikipedia.orgyoutube.com For a molecule like this compound, the aryl-bromide bond (C-Br) is the most likely site to participate in oxidative addition with a low-valent metal center, such as Pd(0) or Ni(0).

The process of oxidative addition involves the insertion of the metal center into the C-Br bond. This reaction increases the formal oxidation state and the coordination number of the metal by two. wikipedia.orgumb.edu For a generic M(0) complex, the reaction proceeds as follows:

M(0) + Ar-Br → Ar-M(II)-Br

This step is crucial for activating the otherwise unreactive aryl halide. The success of this step is favored for metals that are basic and easily oxidized. wikipedia.org The resulting organometallic intermediate, an Aryl-Metal(II)-Halide species, is now primed for subsequent reactions in the catalytic cycle, such as transmetalation.

Reductive elimination is the microscopic reverse of oxidative addition and is typically the final, product-forming step in a catalytic cycle. wikipedia.orglibretexts.org After other ligands have been introduced to the metal center (for example, via transmetalation), two ligands on the metal complex couple and are expelled, forming a new bond. In this process, the metal's oxidation state and coordination number decrease by two. For reductive elimination to occur, the two groups destined to form the new bond must typically be positioned cis to each other in the metal's coordination sphere. umb.edulibretexts.org

For instance, if a new carbon-based group (R) has been transferred to the metal center, the final step would be:

Ar-M(II)-R → Ar-R + M(0)

The thermodynamics of these processes are critical; oxidative addition of alkyl halides is common, while the reverse reaction is rare. Conversely, alkyl hydride complexes often undergo reductive elimination to form alkanes. umb.edu Steric hindrance at the metal center can accelerate reductive elimination, while electron-donating ligands tend to stabilize the higher oxidation state, favoring oxidative addition. youtube.com

Table 1: Key Characteristics of Oxidative Addition and Reductive Elimination | Feature | Oxidative Addition | Reductive Elimination | | :--- | :--- | :--- | | Metal Oxidation State | Increases by 2 (e.g., 0 to +2) | Decreases by 2 (e.g., +2 to 0) | | Coordination Number | Increases by 2 | Decreases by 2 | | Bond Changes | One bond broken (e.g., C-Br) | Two new bonds formed (M-C, M-Br) | One new bond formed (e.g., C-C) | Two bonds broken (M-C, M-C) | | Typical Role in Catalysis | Substrate activation | Product formation | | Geometric Requirement | Vacant coordination site | cis orientation of eliminating groups |

Transmetalation Steps Involving Aryloxysilanes

Transmetalation is a key step in cross-coupling reactions where an organic group is transferred from one metal (or metalloid, like silicon) to another (typically the transition metal catalyst). nih.gov In reactions involving aryloxysilanes, an activated silicon species transfers its aryl group to the palladium(II) center that was formed during the oxidative addition step.

The mechanism of transmetalation for organosilanes can be complex and is highly dependent on the reaction conditions, particularly the presence of an activating agent. nih.gov Unlike organostannanes or organoboranes, the Si-C bond is generally strong and unreactive, necessitating activation for the transfer to occur efficiently. This activation is often achieved using a nucleophilic species, such as fluoride, hydroxide, or an alkoxide.

The activator coordinates to the silicon atom, forming a hypervalent, pentacoordinate "ate" complex. This complex is significantly more nucleophilic and is capable of transferring the aryl group to the electron-deficient Pd(II) center. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. nih.gov

The transmetalation step can proceed through different transition states:

Closed Transition State: A four-centered mechanism where the silicon and palladium centers are bridged by the activator and the halide. This pathway typically results in retention of configuration at the transferring carbon.

Open Transition State: An acyclic pathway that can lead to inversion of configuration. nih.gov

For arylsilanolates, a related class of compounds, studies have shown a dual mechanistic pathway is possible. Transmetalation can occur thermally via an 8-Si-4 intermediate without anionic activation, or it can be facilitated by an activator via a hypervalent 10-Si-5 siliconate intermediate. nih.gov This highlights the nuanced role of activators and the potential for multiple competing pathways in the transmetalation step.

Radical Reaction Mechanisms for Silane Functionalization

In addition to ionic pathways, transformations involving silanes can proceed through radical mechanisms. These reactions are typically initiated by radical initiators or by photoredox catalysis and involve silyl radicals as key intermediates. chemrxiv.orgmdpi.com Radical-chain hydrosilylation of alkenes, for instance, involves the addition of a silyl radical to a C=C double bond, followed by a hydrogen atom transfer step to propagate the radical chain. ucl.ac.uk

A general radical chain mechanism for hydrosilylation proceeds as follows:

Initiation: A radical initiator (e.g., AIBN, peroxides) abstracts a hydrogen atom from a hydrosilane to generate a silyl radical (R₃Si•).

Propagation:

The silyl radical adds to an alkene, forming a carbon-centered radical intermediate.

This carbon radical then abstracts a hydrogen from another molecule of the hydrosilane, yielding the final product and regenerating the silyl radical to continue the chain. ucl.ac.uk

Tandem reactions, where an initial radical addition is followed by a cyclization or other transformation, are also common. mdpi.com The reactivity and regioselectivity of these additions are influenced by the stability of the intermediate radicals and steric factors.

Generation and Reactivity of Silyl Radicals

Silyl radicals (R₃Si•) are crucial intermediates in radical-based silane functionalization. wiley.com There are several established methods for their generation:

Hydrogen Atom Abstraction: This is the most common method, where a radical initiator abstracts a hydrogen atom from a hydrosilane (R₃Si-H). chemrxiv.orgchinesechemsoc.org Photoredox catalysis can also achieve this under mild, visible-light-mediated conditions. chinesechemsoc.org

Reductive Activation: Strong Si-Cl bonds in chlorosilanes can be cleaved via electroreduction at highly biased potentials to generate silyl radicals. chemrxiv.org One-electron reduction of bromosilanes can also produce these intermediates. wiley.com

Homolytic Cleavage: The Si-Si bond in disilanes can be cleaved under thermal or photochemical conditions to afford two silyl radicals. rsc.org

Once generated, silyl radicals are highly reactive species. Unlike carbon-centered radicals, which are typically planar, triorganosilyl radicals are pyramidal and can exhibit significant configurational stability, allowing for stereoselective reactions if the radical abstracts an atom faster than it inverts. wiley.com Their reactivity includes:

Addition to Unsaturated Bonds: They readily add to alkenes, alkynes, and carbonyls. chemrxiv.orgmdpi.com

Atom Transfer: They can abstract atoms, particularly halogens, from various sources. wiley.com

Reaction with CO: Silyl radicals can react with carbon monoxide to generate silyl acyl radicals, which are precursors to valuable acylsilanes. chinesechemsoc.orgchinesechemsoc.org

Single-Electron Reductants: Silyl radicals can act as reducing agents, for example, by reducing iminium ions to generate α-amino radicals. nih.gov

Mechanistic Aspects of Arylsilane Oxidation (e.g., Tamao Oxidation)

The Tamao-Kumada-Fleming oxidation is a powerful method for converting a C-Si bond into a C-O bond, effectively using a silyl group as a masked hydroxyl group. wikipedia.orgorganic-chemistry.org The reaction is stereospecific, proceeding with retention of configuration at the carbon atom. wikipedia.org

The mechanism of this oxidation is highly dependent on the nature of the silyl group and the reaction conditions, particularly the presence of activating groups on the silicon and an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid. wikipedia.orgnrochemistry.com For arylsilanes, the process generally involves the following key steps:

Activation of Silicon: The silicon center must be rendered sufficiently electrophilic to be attacked by the peroxide. In the classic Fleming oxidation, a phenyl group on the silicon is first replaced by a more electronegative atom (like a halogen) via electrophilic aromatic substitution. organic-chemistry.org For alkoxysilanes, coordination of an activator like fluoride is key.

Peroxide Attack: The oxidizing agent (or its conjugate base, the hydroperoxide anion) attacks the activated silicon center.

Rearrangement: This leads to the formation of a pentacoordinate or hexacoordinate intermediate. A subsequent 1,2-migratory rearrangement occurs, where the aryl group shifts from the silicon to the adjacent oxygen atom. This aryl migration is often the rate-limiting step. acs.orgsemanticscholar.org

Hydrolysis: The resulting aryloxysilane is then hydrolyzed during workup to yield the final phenol (B47542) product. wikipedia.org

Kinetic studies have revealed that the oxidation can proceed through a rapid equilibrium between the starting alkoxysilane and an intermediate silanol (B1196071), with both species being susceptible to oxidation. acs.orgacs.org

Influence of Additives such as Fluoride on Reaction Pathways

Additives, particularly fluoride ions (F⁻), play a crucial role in many transformations of organosilanes, including the Tamao oxidation. acs.org While some arylsilane oxidations can proceed without fluoride, its presence, even in substoichiometric amounts, generally increases the reaction's efficiency. acs.orgfigshare.com

The primary role of fluoride is to act as a nucleophilic activator. It coordinates to the silicon atom of the aryloxysilane, forming a hypervalent pentacoordinate silicate "ate" complex (e.g., [R₃Si(Ar)F]⁻). acs.org

This coordination has several important consequences:

Increased Nucleophilicity: The formation of the silicate complex increases the electron density on the silicon atom and weakens the Si-Ar bond, making the aryl group more susceptible to migration.

Facilitation of Peroxide Attack: The hypervalent intermediate is more readily attacked by the hydrogen peroxide or hydroperoxide anion. acs.org

Catalytic Turnover: Fluoride can be recycled from intermediate silane species, allowing it to be used in catalytic amounts. acs.org

Mechanistic studies using ¹⁹F NMR spectroscopy have provided detailed insights into the role of fluoride. These studies support a model involving the rapid and reversible formation of a pentavalent peroxide ate complex, which precedes the rate-limiting aryl migration. semanticscholar.org The presence of fluoride establishes a rapid equilibrium between different silicon species (e.g., methoxysilane and silanol), influencing which pathway dominates the oxidation process. acs.org

Table 2: Effect of Fluoride on Arylsilane Oxidation

| Parameter | Fluoride-Free Pathway | Fluoride-Promoted Pathway |

|---|---|---|

| Silicon Intermediate | Tetravalent aryloxysilane | Pentavalent aryloxyfluorosilicate |

| Activation | Relies on solvent or other weak nucleophiles | Strong activation by F⁻ coordination |

| Rate of Oxidation | Generally slower | Generally faster and more efficient |

| Key Mechanistic Feature | Direct attack of peroxide on neutral silane | Formation of hypervalent "ate" complex facilitates peroxide attack and aryl migration |

| Requirement | Can proceed, especially for electron-deficient arenes | Beneficial for most substrates, often essential for electron-rich arenes |

Structure-Reactivity Relationships and Steric/Electronic Effects

The reactivity of this compound is governed by the interplay of steric and electronic effects arising from its distinct substituents.

Electronic Effects:

3-Bromophenoxy Group: The bromine atom is an electron-withdrawing group (EWG) via induction but a weak deactivating group in electrophilic aromatic substitution due to resonance effects. Its presence on the phenoxy ring influences the electron density of the Si-O-Ar system. The oxygen atom's lone pairs can participate in a dπ-pπ interaction with the empty d-orbitals of the silicon atom, affecting the Si-O bond character.

Diphenyl Groups: The two phenyl groups attached directly to the silicon are primarily electron-withdrawing by induction. They are crucial for reactions like the Fleming-Tamao oxidation, where one phenyl group can be cleaved via electrophilic substitution to activate the silicon center. organic-chemistry.org

tert-Butyl Group: This bulky alkyl group is electron-donating through induction, which slightly increases the electron density at the silicon center.

Steric Effects:

tert-Butyl Group: The most significant steric feature is the bulky tert-butyl group. Its large size hinders the approach of nucleophiles to the silicon center, potentially slowing down reactions that require nucleophilic attack at silicon, such as hydrolysis or fluoride-mediated activation.

Diphenyl Groups: The two phenyl groups also contribute significantly to the steric bulk around the silicon atom, further shielding it from attack.

Influence of Aryloxy Substituents (e.g., Bromine) on Silicon Reactivity

The aryloxy group, and specifically the bromine substituent on the phenyl ring, exerts a significant electronic influence on the reactivity of the silicon center. The oxygen atom of the phenoxy group is more electronegative than silicon, leading to a polarized Si-O bond with a partial positive charge on the silicon atom and a partial negative charge on the oxygen. This inherent polarity makes the silicon atom an electrophilic center, susceptible to nucleophilic attack.

The presence of a bromine atom at the meta-position of the phenoxy ring further modulates this electronic environment. Bromine is an electronegative atom and exhibits an electron-withdrawing inductive effect (-I effect). This effect withdraws electron density from the phenyl ring and, by extension, from the oxygen atom. Consequently, the oxygen atom becomes less electron-donating towards the silicon atom. This, in turn, can increase the partial positive charge on the silicon, enhancing its electrophilicity and making it more reactive towards nucleophiles.

Impact of tert-Butyl and Phenyl Groups on the Silicon Center's Reactivity

The tert-butyl and phenyl groups attached to the silicon atom in this compound play crucial roles in defining its reactivity through a combination of steric and electronic effects.

Both the tert-butyl and phenyl groups are sterically demanding. Steric hindrance, or steric shielding, arises from the spatial arrangement of these bulky groups around the silicon center, which physically obstructs the approach of incoming nucleophiles or other reactants. stackexchange.com This shielding effect can significantly slow down the rate of reactions that require direct attack on the silicon atom.

This steric bulk has profound implications for the coordination chemistry of the silicon atom. Silicon, being in the third period, has accessible d-orbitals and can form hypervalent intermediates (pentacoordinate or hexacoordinate species) during substitution reactions. lsu.edu The formation of such intermediates is often a key step in nucleophilic substitution at silicon. The bulky tert-butyl and phenyl groups make the formation of these higher-coordinate species more energetically demanding due to increased steric repulsion between the ligands. vu.nl This can lead to a preference for reaction mechanisms that avoid or minimize the formation of highly congested transition states.

| Group | van der Waals Radius (approx. Å) | A-Value (kcal/mol) | Steric Effect |

| tert-Butyl | ~4.0 | > 4 | High steric hindrance |

| Phenyl | ~3.0 (thickness) | 3.0 | Significant steric hindrance |

This table provides a comparative overview of the steric parameters for tert-butyl and phenyl groups, illustrating their significant steric bulk. stackexchange.comechemi.com

The electronic effects of the tert-butyl and phenyl groups also influence the stability and reactivity of the bonds connected to the silicon atom.

The tert-butyl group is generally considered to be electron-donating through an inductive effect (+I). This effect arises from the polarization of the C-C and C-H sigma bonds, pushing electron density towards the more electropositive silicon atom. This increased electron density on the silicon can slightly reduce its electrophilicity, making it less reactive towards nucleophiles. However, this electronic effect is often overshadowed by its dominant steric hindrance.

In hypothetical transformations involving the silicon-bromine bond, its stability would also be influenced by these substituents. Silicon-halogen bonds are generally strong. wikipedia.org The electronic effects of the tert-butyl and phenyl groups would modulate the polarity and strength of such a bond, thereby affecting its susceptibility to cleavage.

| Bond | Average Bond Energy (kJ/mol) | Polarity | Factors Influencing Stability |

| Si-O | ~452 | Highly Polar (Siδ+-Oδ-) | Strong intrinsic bond strength, influenced by electronic effects of Si-substituents. |

| Si-C (Phenyl) | ~318 | Less Polar | Stable, but can be cleaved under specific conditions. |

| Si-C (tert-Butyl) | ~318 | Less Polar | Stable, primarily influenced by steric factors. |

This table summarizes the approximate bond energies and polarities of the key bonds in the vicinity of the silicon center, highlighting the factors that govern their stability. echemi.comwikipedia.org

V. Advanced Characterization and Computational Studies of 3 Bromophenoxy Tert Butyl Diphenylsilane

Spectroscopic Techniques for Structural Elucidation and Reactivity Monitoring

Spectroscopy is a cornerstone in the characterization of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a wealth of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For (3-Bromophenoxy)(tert-butyl)diphenylsilane, ¹H and ¹³C NMR spectra would reveal the specific arrangement of protons and carbon atoms, respectively.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the diphenyl and bromophenoxy groups, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The aromatic region would be complex due to the different chemical environments of the protons on the two phenyl rings attached to silicon and the substituted phenoxy ring.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the quaternary carbons of the tert-butyl group and the silicon-bound phenyl carbons, as well as the carbons of the bromophenoxy moiety.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| tert-Butyl (CH₃) | ~1.1 | ~27 |

| tert-Butyl (CMe₃) | - | ~20 |

| Phenyl (C₆H₅) | ~7.2 - 7.8 | ~128 - 136 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Of particular importance for organosilicon compounds is ²⁹Si NMR spectroscopy . huji.ac.il Silicon-29 has a natural abundance of 4.7% and a spin of ½, which allows for direct observation of the silicon nucleus, providing valuable information about its electronic environment. huji.ac.il The chemical shift range for ²⁹Si is vast, making it highly sensitive to the nature of the substituents attached to the silicon atom. huji.ac.il For silyl (B83357) ethers, the ²⁹Si chemical shift is influenced by the steric bulk and electronic properties of the groups on silicon and the oxygen atom. researchgate.netrsc.org The presence of two phenyl groups, a tert-butyl group, and a phenoxy group would place the expected chemical shift in a characteristic region for tetraorgano-oxysilanes. unige.chresearchgate.net The specific shift provides a unique fingerprint for the compound and can be used to monitor reactions involving the silyl ether moiety. researchgate.net

Expected ²⁹Si NMR Chemical Shift

| Compound Subclass | Expected ²⁹Si Chemical Shift (δ, ppm) |

|---|

Note: Referenced against Tetramethylsilane (TMS) at 0 ppm.

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. In High-Resolution Mass Spectrometry (HRMS), the mass-to-charge ratio (m/z) of the molecular ion is measured with very high accuracy, allowing for the unambiguous determination of its elemental composition. For this compound (C₂₂H₂₃BrOSi), HRMS would confirm its formula by matching the measured mass to the calculated exact mass. A key diagnostic feature in the mass spectrum would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for every bromine-containing fragment, separated by two mass units.

Common fragmentation pathways in the mass spectrometer would likely involve the loss of the bulky tert-butyl group ([M-C₄H₉]⁺), which is a common and stabilizing fragmentation for tert-butyl containing compounds. Other fragmentations could include the cleavage of the Si-phenyl bonds or the Si-O bond.

Predicted HRMS Data for this compound

| Adduct / Fragment | Formula | Calculated m/z |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₂₂H₂₄⁷⁹BrOSi | 411.0774 |

| [M(⁸¹Br)+H]⁺ | C₂₂H₂₄⁸¹BrOSi | 413.0754 |

| [M(⁷⁹Br)+Na]⁺ | C₂₂H₂₃⁷⁹BrNaOSi | 433.0594 |

Note: m/z values are for the most abundant isotopes and are predicted values.

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The strong Si-O-C stretching vibration is one of the most diagnostic peaks for a silyl ether. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group would be just below 3000 cm⁻¹. Bending vibrations for these groups would appear at lower frequencies. The C=C stretching vibrations of the aromatic rings would be visible in the 1600-1450 cm⁻¹ region. The presence of the C-Br bond would be indicated by a stretching vibration in the fingerprint region.

Characteristic IR Absorption Bands for this compound

| Bond / Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| Si-O-C Asymmetric Stretch | 1120 - 1080 | Strong |

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles.

Computational Chemistry Approaches to Understand Reactivity and Mechanism

Computational chemistry provides a powerful complement to experimental studies, offering insights into molecular properties and reaction mechanisms that can be difficult to probe in the laboratory.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can be employed to predict a variety of properties for this compound. acs.org

These calculations can yield an optimized molecular geometry, which can be compared with experimental data from X-ray crystallography. Furthermore, vibrational frequencies can be calculated and compared with the experimental IR spectrum to aid in the assignment of absorption bands. A significant application of DFT is the prediction of NMR chemical shifts, including the sensitive ²⁹Si chemical shift, which can help validate experimental findings and understand the factors influencing shielding and deshielding at the silicon nucleus. rsc.orgunige.ch

DFT also provides insights into the electronic properties that govern reactivity. By calculating the distribution of electron density and the molecular electrostatic potential, one can identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. Analysis of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) can provide information about the molecule's reactivity and its behavior in chemical reactions.

Molecular Dynamics Simulations for Intermolecular Interactions and Reaction Pathways

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into the dynamic behavior and intermolecular forces that govern the properties of a substance in condensed phases. nih.govmdpi.com For this compound, MD simulations can be employed to understand how individual molecules interact with each other and with solvent molecules, which is crucial for predicting its behavior in solutions and on surfaces. arizona.edu

Detailed Research Findings:

Although specific MD studies on this compound are not prominent in the literature, the principles can be applied based on simulations of analogous systems like alkylsilanes and other complex organic molecules. nih.govarizona.edu A typical simulation would involve placing a number of this compound molecules in a simulation box, often with a solvent, and calculating their trajectories based on a force field that describes the interatomic potentials. mdpi.com

The primary interactions governing the system would be van der Waals forces, dipole-dipole interactions arising from the polar C-Br and Si-O bonds, and π-π stacking between the phenyl rings. The bulky tert-butyl and diphenylsilyl groups would create significant steric hindrance, influencing the packing and orientation of the molecules.

Simulations can provide quantitative data on these interactions. For instance, the Radial Distribution Function (RDF) is a key output that describes the probability of finding a particle at a certain distance from another particle. mdpi.com In the context of this compound, RDFs could be calculated for specific atom pairs (e.g., Bromine-Bromine, or the center of mass of phenyl rings) to reveal the preferred intermolecular distances and arrangement in a liquid or amorphous state.

An illustrative RDF plot might show a high probability peak at a certain distance for the phenyl rings, indicating a tendency for π-stacking, a common interaction in aromatic systems. Analysis of such interactions is critical for understanding phenomena like self-assembly and the formation of surface films. arizona.edumdpi.com

Illustrative Data Table: Predicted Intermolecular Interaction Energies

The following table presents hypothetical data that could be derived from MD simulations to quantify the various non-covalent interactions between molecules of this compound in a simulated environment.

| Interaction Type | Contributing Groups | Predicted Energy Range (kcal/mol) | Significance |

| Van der Waals | All atoms, especially bulky alkyl/aryl groups | -2.0 to -5.0 | Governs overall packing and dispersion forces. |

| π-π Stacking | Diphenyl groups | -1.5 to -4.0 | Influences molecular aggregation and crystal packing. |

| Dipole-Dipole | C-Br and Si-O bonds | -1.0 to -3.0 | Contributes to the local ordering and polarity of the system. |

| Steric Repulsion | tert-Butyl and diphenylsilyl groups | > 0 | Dictates the conformational flexibility and prevents close packing. |

Note: This table is illustrative and represents the type of data that would be generated from molecular dynamics simulations. The values are typical for the specified interactions.

MD simulations can also be used to explore potential reaction pathways by observing the system's evolution under specific conditions, such as elevated temperature, to identify rare events like conformational changes or the initial steps of a reaction. quantumatk.com

Modeling of Reaction Mechanisms and Transition States

Quantum mechanical methods, particularly Density Functional Theory (DFT), are essential for modeling the specifics of chemical reactions. These calculations allow for the detailed investigation of reaction mechanisms, the identification of transient intermediates, and the characterization of high-energy transition states. acs.orglibretexts.org For this compound, this approach can elucidate the pathways of its key reactions, such as cleavage of the Si-O or C-Br bonds.

Detailed Research Findings:

Computational studies on related aryl silyl ethers have demonstrated the power of DFT in rationalizing reaction outcomes. acs.orgresearchgate.net For example, in the reductive cleavage of aryl silyl ethers, calculations can determine the activation energies (ΔG‡) for competing pathways, such as the cleavage of the aryl-oxygen (Ar-O) bond versus the oxygen-silicon (O-Si) bond. acs.org

A typical study on this compound might investigate its reaction with a nucleophile or a reducing agent. The first step involves building computer models of the reactants, products, and any proposed intermediates. fossee.in The geometries of these structures are then optimized to find their lowest energy states.

To find the reaction pathway between reactants and products, methods like the Nudged Elastic Band (NEB) can be used to identify the minimum energy path. libretexts.orgfossee.in The highest point on this path corresponds to the transition state (TS) , which represents the energy barrier for the reaction. ucsb.edu Harmonic transition state theory (HTST) can then be used to calculate the reaction rate constant from the properties of the reactant and the transition state. quantumatk.com

For a reaction involving the cleavage of the Si-O bond, a key focus would be on whether the mechanism is associative (forming a pentacoordinate silicon intermediate) or dissociative. DFT calculations can distinguish between these possibilities by locating the relevant intermediates and transition states. libretexts.org

Illustrative Data Table: Calculated Activation Energies for Competing Reaction Pathways

This table provides a hypothetical comparison of activation energies for two competing cleavage reactions of this compound, as would be determined by DFT calculations.

| Reaction Pathway | Description | Proposed Intermediate | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| Pathway A: Si-O Bond Cleavage | Nucleophilic attack at the silicon atom. | Pentacoordinate silicon complex | 25.5 | Favored under conditions promoting nucleophilic attack at silicon (e.g., fluoride (B91410) ions). |

| Pathway B: C-Br Bond Cleavage | Reductive cleavage or metal insertion. | Aryl radical or Grignard-type species | 30.2 | Favored in the presence of strong reducing agents or specific metal catalysts. |

| Pathway C: Ar-O Bond Cleavage | Reductive cleavage from a radical anion intermediate. | Aryl radical and silanolate | 22.0 | Potentially favored under single-electron transfer conditions. acs.orgresearchgate.net |

Note: This table is illustrative. The values are hypothetical and serve to demonstrate how computational modeling can be used to compare the feasibility of different reaction mechanisms.

By calculating the vibrational frequencies of the optimized transition state structure, researchers can confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu This rigorous approach provides deep mechanistic insights that are often difficult or impossible to obtain through experimental means alone.

Vi. Future Research Directions and Emerging Trends in Aryloxy Organo Silane Chemistry

Exploration of Novel Catalytic Systems for Selective Functionalization

The development of innovative catalytic systems is paramount for the precise and selective functionalization of aryloxy(organo)silanes. Current research is geared towards catalysts that can operate under mild conditions with high efficiency and selectivity, which is crucial for synthesizing complex molecules from precursors such as (3-Bromophenoxy)(tert-butyl)diphenylsilane.

A significant trend is the use of photocatalysis. For instance, researchers have demonstrated that eosin (B541160) Y, an inexpensive organic dye, can act as a photocatalyst to selectively activate silicon-hydrogen (Si-H) bonds in hydrosilanes. nus.edu.sg This allows for the stepwise and programmable introduction of various functional groups onto the silicon atom. nus.edu.sg This method's ability to operate at lower energy levels and selectively target Si-H bonds over more reactive C-H bonds opens up new avenues for creating diverse organosilanes. nus.edu.sg

Another area of intense research is the application of cooperative catalysis. A dual system using copper (Cu) and palladium (Pd) has been successfully employed for the four-component silylcarbonylation of alkynes, aryl iodides, silylboronates, and carbon monoxide. acs.org This strategy results in the modular and regioselective synthesis of β-silylenones, valuable organosilicon compounds. acs.org Such multicomponent reactions represent a powerful tool for expanding the scope of organosilicon chemistry. acs.org The presence of the bromo- and phenoxy- groups in this compound makes it a potential candidate for various cross-coupling reactions, which are often palladium-catalyzed. smolecule.com

These advancements in catalytic systems are critical for unlocking the full synthetic potential of aryloxy(organo)silanes.

Development of Asymmetric Transformations Involving Aryloxy(organo)silanes

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is a cornerstone of modern chemistry, particularly in pharmaceutical development. The development of methods for preparing organosilicon compounds with a stereogenic silicon center is a rapidly advancing field. nih.gov

Recent progress includes the use of organocatalysts for the asymmetric synthesis of Si-stereogenic silanes. For example, a strongly acidic and confined imidodiphosphorimidate (IDPi) has been used to catalyze the desymmetrization of bis(methallyl)silanes, yielding Si-stereogenic silyl (B83357) ethers with high enantioselectivity. nih.gov The importance of silicon stereogenicity is highlighted by its impact on the biological activity of molecules. nih.gov

Furthermore, cyclic and acyclic silanes with silicon-centered chirality have been successfully used as stereoinducers in transition metal-catalyzed asymmetric transformations. nih.gov These include the hydrosilylation of alkenes, where chirality is transferred from silicon to a carbon atom, and the kinetic resolution of racemic alcohols. nih.gov The structural rigidity of the silane (B1218182) can play a crucial role in the efficiency of chirality transfer. nih.gov The development of chiral phase-transfer catalysts has also proven effective for the asymmetric alkylation of glycine (B1666218) derivatives to produce optically active α-alkyl-α-amino acids. orgsyn.org

These methodologies could potentially be adapted for aryloxy(organo)silanes like this compound, enabling the synthesis of novel chiral materials and biologically active compounds.

Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. In situ spectroscopic techniques, which monitor reactions as they occur, are invaluable tools for gaining mechanistic insights into the chemistry of aryloxy(organo)silanes.

For example, 19F NMR spectroscopy has been employed to study the mechanism of the H2O2-mediated oxidation of arylalkoxysilanes to phenols. acs.org This technique allowed for the identification of major reaction components and the characterization of reaction profiles, revealing the significant formation of silanol (B1196071) intermediates. acs.org

Fourier-transform infrared (FTIR) spectroscopy is another powerful tool for mechanistic studies, particularly in sol-gel processes involving alkoxysilane precursors like tetraethoxysilane (TEOS). journalcsij.com In situ FTIR can track the hydrolysis of alkoxy groups to form reactive silanol intermediates and their subsequent condensation to form siloxane bonds. journalcsij.comresearchgate.net Understanding the kinetics of these fundamental reactions is critical for controlling the properties of the final materials. researchgate.net These spectroscopic methods could be applied to investigate the reactivity of the Si-O-C linkage in this compound under various reaction conditions.

| Spectroscopic Technique | Application in Organosilane Chemistry | Key Insights Gained |

| 19F NMR Spectroscopy | Studying the oxidation mechanism of arylalkoxysilanes. acs.org | Identification of silanol intermediates and characterization of reaction profiles. acs.org |

| FTIR Spectroscopy | Investigating sol-gel reactions of alkoxysilane precursors. journalcsij.com | Monitoring the formation of silanol and siloxane bonds. journalcsij.com |

| Quadrupole Mass Spectrometry (QMS) | In situ studies of atomic layer deposition (ALD) processes. researchgate.net | Identifying volatile byproducts and determining reaction pathways. researchgate.net |

| Quartz Crystal Microbalance (QCM) | In situ studies of ALD processes. researchgate.net | Understanding surface reactions and sticking coefficients of precursors. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of continuous flow chemistry and automated systems is revolutionizing chemical synthesis, offering improved control, safety, and scalability compared to traditional batch processes. researchgate.netmdpi.com These technologies are increasingly being applied to the synthesis of organosilicon compounds.

Flow chemistry enables precise control over parameters like temperature, pressure, and reaction time, leading to higher yields and product purity. researchgate.netnih.gov Automated flow synthesis can overcome many challenges of batch synthesis, including waste reduction and reaction optimization. researchgate.net For organosilanes, a microflow reactor combined with eosin Y photocatalysis has been shown to be a scalable strategy for the stepwise creation of silanes with four different substituents in a programmable manner. nus.edu.sg Researchers are working towards fully automating the on-demand synthesis of such multifunctional silanes. nus.edu.sg

The benefits of automated flow chemistry include:

Enhanced reaction control and reproducibility. syrris.com

Improved safety, especially for hazardous reactions. mdpi.com

Efficient screening of reaction conditions and library generation. nih.govsyrris.com

Seamless integration of synthesis with purification and analysis. researchgate.net

Facilitated scaling from laboratory discovery to production. syrris.com

These automated systems are poised to accelerate the discovery and development of new aryloxy(organo)silanes and their applications. syrris.com

Design of Next-Generation Organosilicon Reagents for Specific Chemical Transformations

The unique properties of organosilicon compounds have led to the design of next-generation reagents for a wide array of chemical transformations. sigmaaldrich.comsigmaaldrich.com There is a significant effort to develop organosilane reagents that are stable, less toxic, and highly effective alternatives to traditional organometallic reagents. sigmaaldrich.com

Organoalkoxysilanes, with the general formula R-[Si-(OR')3]n, are versatile building blocks for creating organic-inorganic hybrid materials. mdpi.com The functional group 'R' can be tailored to impart specific properties, making the design possibilities nearly limitless. mdpi.com

Organosilicon reagents have emerged as suitable partners in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing new carbon-carbon bonds. sigmaaldrich.com Their low toxicity and the ease of removal of their polysiloxane byproducts make them attractive for applications in medicinal chemistry and materials science. sigmaaldrich.comsigmaaldrich.com The development of hyperbranched polymers (HBPs) incorporating organofunctional silanes is another promising area, leading to materials with enhanced thermal and mechanical properties. mdpi.com

Future research will likely focus on creating bespoke organosilicon reagents, such as those derived from this compound, for specific applications ranging from advanced materials to pharmaceuticals. smolecule.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.